Cas no 1267114-83-9 (2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol)
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol
- EN300-1913431
- 1267114-83-9
-
- Inchi: 1S/C8H11BrOS/c1-8(2,5-10)6-3-4-7(9)11-6/h3-4,10H,5H2,1-2H3
- InChI Key: RVOLMXATOVFIRE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C)(C)CO)S1
Computed Properties
- Exact Mass: 233.97140g/mol
- Monoisotopic Mass: 233.97140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 48.5Ų
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913431-1g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-5g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 5g |
$4102.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-10g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 10g |
$6082.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-0.05g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-0.1g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-0.25g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-0.5g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-1.0g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1913431-2.5g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1913431-5.0g |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
1267114-83-9 | 5g |
$4102.0 | 2023-06-02 |
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol
Introduction to 2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol (CAS No. 1267114-83-9)
2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol, identified by the Chemical Abstracts Service registry number CAS No. 1267114-83-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a 5-bromothiophen-2-yl substituent attached to a 2-methylpropan-1-ol backbone, has garnered attention due to its structural versatility and potential applications in medicinal chemistry and material science.
The 5-bromothiophen-2-yl moiety is a key feature of this compound, contributing to its reactivity and utility in synthetic pathways. Thiophene derivatives are widely studied for their role in pharmaceuticals, agrochemicals, and electronic materials. The presence of a bromine atom at the 5-position enhances the electrophilicity of the thiophene ring, making it a valuable intermediate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in drug discovery efforts.
The 2-methylpropan-1-ol part of the molecule provides a hydroxyl group at the secondary carbon position, which can participate in various chemical transformations. This functional group is particularly useful in forming ethers, esters, and other oxygen-containing derivatives through reactions like etherification or esterification. The secondary alcohol also allows for further derivatization via oxidation or reduction, offering flexibility in designing molecules with tailored properties.
In recent years, there has been a surge in research focused on thiophene-based compounds due to their demonstrated biological activity. Studies have shown that molecules incorporating thiophene rings exhibit potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The 5-bromothiophen-2-yl group in 2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol positions this compound as a valuable scaffold for developing novel therapeutic agents.
One notable application of this compound is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. Protein-protein interactions are crucial in many biological pathways, and modulating these interactions can lead to the development of treatments for diseases such as cancer and neurodegenerative disorders. The structural features of 2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol make it an attractive building block for designing molecules that can disrupt or enhance specific protein interactions.
Additionally, the compound has shown promise in the field of materials science. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic semiconductors, conductive polymers, and light-emitting diodes (LEDs). The bromine substituent allows for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the creation of more complex materials with enhanced performance characteristics.
Recent advancements in synthetic methodologies have further expanded the utility of 2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol. For instance, transition-metal-catalyzed reactions have enabled the efficient construction of highly substituted thiophenes, which are often required for achieving high binding affinity in drug-like molecules. These techniques have allowed researchers to explore new chemical space rapidly, accelerating the discovery process.
The compound's versatility also extends to its role as an intermediate in industrial processes. Its ability to undergo multiple transformations makes it a valuable reagent for producing fine chemicals and specialty materials. Companies engaged in pharmaceutical manufacturing and material science have recognized the potential of this compound as a cost-effective building block for their products.
As research continues to uncover new applications for thiophene-based compounds, 2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol is poised to play an increasingly important role in both academic and industrial settings. Its unique structural features and reactivity profile make it a cornerstone molecule for synthetic chemists working on next-generation therapeutics and advanced materials.
1267114-83-9 (2-(5-bromothiophen-2-yl)-2-methylpropan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)